molecular formula C9H22BrNO2S2 B13711776 [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide

[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide

Cat. No.: B13711776
M. Wt: 320.3 g/mol
InChI Key: KHFDWZAOXUBKJF-UHFFFAOYSA-M
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Description

[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide: is a chemical compound commonly used in biochemical research. It is known for its ability to modify cysteine residues in proteins, making it a valuable tool in the study of protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide typically involves the reaction of 5-bromopentyltrimethylammonium bromide with methanethiosulfonate. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide undergoes nucleophilic substitution reactions, particularly with thiol groups in proteins.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methanethiosulfonate group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Thiol-containing compounds such as cysteine residues in proteins.

    Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.

    Reducing Agents: Dithiothreitol or other thiol-based reducing agents.

Major Products Formed:

    Protein-Thiosulfonate Conjugates: When reacting with thiol groups in proteins, the major product is a protein-thiosulfonate conjugate.

    Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can form oxidized or reduced derivatives.

Scientific Research Applications

Chemistry:

    Protein Modification: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.

    Cross-Linking Reagent: Acts as a cross-linking reagent in the formation of protein complexes.

Biology:

    Enzyme Inhibition Studies: Utilized in studies to inhibit enzymes by modifying active site cysteine residues.

    Protein-Protein Interaction Studies: Helps in the investigation of protein-protein interactions by cross-linking interacting proteins.

Medicine:

    Drug Development: Explored as a potential tool in drug development for targeting cysteine residues in disease-related proteins.

Industry:

    Biotechnology: Used in the production of modified proteins for various biotechnological applications.

Mechanism of Action

The primary mechanism of action of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide involves the modification of cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond. This modification can alter the protein’s structure and function, making it a valuable tool for studying protein dynamics.

Molecular Targets and Pathways:

    Cysteine Residues: The primary molecular targets are cysteine residues in proteins.

    Protein Pathways: The modification of cysteine residues can affect various protein pathways, including enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

  • [2-(Aminocarbonyl)ethyl] Methanethiosulfonate
  • [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid
  • 1,10-Decadiyl Bismethanethiosulfonate

Uniqueness:

  • Specificity: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide is unique in its specificity for cysteine residues, making it highly effective for targeted protein modification.
  • Versatility: Its ability to participate in various chemical reactions, including substitution and redox reactions, adds to its versatility in research applications.

Properties

Molecular Formula

C9H22BrNO2S2

Molecular Weight

320.3 g/mol

IUPAC Name

trimethyl(5-methylsulfonylsulfanylpentyl)azanium;bromide

InChI

InChI=1S/C9H22NO2S2.BrH/c1-10(2,3)8-6-5-7-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

KHFDWZAOXUBKJF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCSS(=O)(=O)C.[Br-]

Origin of Product

United States

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